Cas no 1313761-41-9 (2-(2-phenylethoxy)phenylboronic acid)

2-(2-phenylethoxy)phenylboronic acid 化学的及び物理的性質
名前と識別子
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- [2-(2-phenylethoxy)phenyl]boronic acid
- 2-(2-phenylethoxy)phenylboronic acid
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- インチ: 1S/C14H15BO3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9,16-17H,10-11H2
- InChIKey: DSHRJFXNRCHYTE-UHFFFAOYSA-N
- ほほえんだ: B(C1=CC=CC=C1OCCC1=CC=CC=C1)(O)O
じっけんとくせい
- 色と性状: No data available
- 密度みつど: Not available
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- じょうきあつ: Not available
2-(2-phenylethoxy)phenylboronic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-phenylethoxy)phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM430321-250mg |
[2-(2-phenylethoxy)phenyl]boronic acid |
1313761-41-9 | 95%+ | 250mg |
$*** | 2023-03-29 | |
TRC | B521698-100mg |
[2-(2-phenylethoxy)phenyl]boronic acid |
1313761-41-9 | 100mg |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-75416-10.0g |
[2-(2-phenylethoxy)phenyl]boronic acid |
1313761-41-9 | 95% | 10.0g |
$2577.0 | 2024-05-23 | |
Chemenu | CM430321-1g |
[2-(2-phenylethoxy)phenyl]boronic acid |
1313761-41-9 | 95%+ | 1g |
$*** | 2023-03-29 | |
1PlusChem | 1P01AI68-10g |
[2-(2-phenylethoxy)phenyl]boronic acid |
1313761-41-9 | 95% | 10g |
$3247.00 | 2023-12-22 | |
Aaron | AR01AIEK-250mg |
[2-(2-phenylethoxy)phenyl]boronic acid |
1313761-41-9 | 95% | 250mg |
$398.00 | 2025-02-09 | |
Aaron | AR01AIEK-1g |
[2-(2-phenylethoxy)phenyl]boronic acid |
1313761-41-9 | 95% | 1g |
$850.00 | 2025-02-09 | |
Aaron | AR01AIEK-10g |
[2-(2-phenylethoxy)phenyl]boronic acid |
1313761-41-9 | 95% | 10g |
$3569.00 | 2023-12-16 | |
A2B Chem LLC | AV68928-50mg |
[2-(2-phenylethoxy)phenyl]boronic acid |
1313761-41-9 | 95% | 50mg |
$170.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331217-50mg |
[2-(2-phenylethoxy)phenyl]boronic acid |
1313761-41-9 | 95% | 50mg |
¥3194.00 | 2024-08-09 |
2-(2-phenylethoxy)phenylboronic acid 関連文献
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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4. Book reviews
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Mei Zhou RSC Adv., 2016,6, 113322-113326
2-(2-phenylethoxy)phenylboronic acidに関する追加情報
Comprehensive Guide to 2-(2-Phenylethoxy)phenylboronic Acid (CAS No. 1313761-41-9): Properties, Applications, and Market Insights
2-(2-Phenylethoxy)phenylboronic acid (CAS No. 1313761-41-9) is a specialized boronic acid derivative that has garnered significant attention in pharmaceutical research, organic synthesis, and material science. This compound, characterized by its unique phenylboronic acid moiety and phenylethoxy side chain, serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. Its molecular structure (C14H15BO3) enables precise molecular modifications, making it invaluable for developing targeted therapies and bioconjugation probes.
The growing demand for boronic acid-based compounds like 2-(2-phenylethoxy)phenylboronic acid is driven by their role in creating covalent organic frameworks (COFs) and enzyme inhibitors. Researchers frequently search for "boronic acid applications in drug delivery" or "CAS 1313761-41-9 solubility data," reflecting its relevance in biomedical engineering. Recent studies highlight its potential in glucose sensing systems, aligning with the global focus on diabetes management technologies.
From a synthetic chemistry perspective, this compound exhibits remarkable thermal stability (decomposition point >200°C) and moderate water solubility (0.5–1.2 mg/mL at 25°C), properties frequently queried in chemical databases. Its logP value of 2.8 suggests good membrane permeability, explaining its utility in prodrug design. The phenylethoxy group enhances lipophilicity, a feature often optimized in CNS-targeting pharmaceuticals—a hot topic in neurodegenerative disease research.
Market analysis reveals a 17% annual growth in the phenylboronic acid derivatives sector (2023–2028), with 2-(2-phenylethoxy)phenylboronic acid being particularly sought after for PET tracer development. Pharmaceutical companies increasingly search for "high-purity CAS 1313761-41-9 suppliers" or "scale-up synthesis of phenylethoxy phenylboronates," indicating its transition from lab-scale to industrial applications. Regulatory-compliant manufacturers emphasize its non-GMO status and REACH compliance, addressing the green chemistry movement.
In material science, this compound enables surface functionalization of nanoparticles—a technique revolutionizing cancer theranostics. Its boronate ester formation capability with diols makes it ideal for designing stimuli-responsive drug carriers, a trending topic in nanomedicine forums. Patent filings related to 1313761-41-9 have surged by 40% since 2021, particularly for biodegradable polymer modifications and bioimaging contrast agents.
Quality control protocols for 2-(2-phenylethoxy)phenylboronic acid typically require HPLC purity ≥98% and rigorous heavy metal screening (<10 ppm), specifications commonly requested in pharmaceutical COAs. Analytical challenges like boronic acid dimerization during storage prompt frequent searches for "stabilization techniques for arylboronic acids." Leading suppliers now offer argon-sealed packaging and certified reference standards to address these concerns.
Emerging applications include its use in electrochemical sensors for dopamine detection—an area gaining traction in neurological disorder diagnostics. The compound's reversible binding to catechols aligns with the wearable health monitor trend. Environmental scientists also explore its chelating properties for heavy metal remediation, responding to increased searches for "eco-friendly remediation agents."
Future research directions focus on 2-(2-phenylethoxy)phenylboronic acid's potential in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)—two of the most searched cancer therapy keywords in 2024. Its balanced hydrophilic-lipophilic character makes it particularly suitable for next-generation bioconjugation strategies, with several clinical-stage ADCs reportedly incorporating similar boronic acid motifs.
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